molecular formula C3H3N3O2 B101635 6-Azauracil CAS No. 18802-37-4

6-Azauracil

Cat. No. B101635
CAS RN: 18802-37-4
M. Wt: 113.08 g/mol
InChI Key: SSPYSWLZOPCOLO-UHFFFAOYSA-N
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Description

6-Azauracil (6-AU) is a pyrimidine analog of uracil. It is an inhibitor of enzymes involved in purine and pyrimidine biosynthesis, leading to alterations in nucleotide pool levels in vivo . The depletion of nucleotide levels by 6-AU can diminish transcription elongation .


Synthesis Analysis

The synthesis of new poly heterocyclic nitrogen systems containing 1,2,4-triazine moiety such as pyrazolines, pyrazolones, phthalazinone, and 1,2,4-triazinone have been deduced from hydrazinolysis of 3,5-dichloro-6,1-dihydro-1,2,4-triazine, which is produced from the interaction between 6-azauracil with POCl3/PCl5 .


Molecular Structure Analysis

The molecular formula of 6-Azauracil is C3H3N3O2, and its molecular weight is 113.1 . The photophysical properties of 6-Azauracil were studied using ab initio quantum chemical methods .


Chemical Reactions Analysis

An aza-Paterno−Buchi (aPB) reaction of lipids with 6-Azauracil was proposed for the determination of carbon−carbon double bonds in fatty acyl chains .


Physical And Chemical Properties Analysis

6-Azauracil is a white to light yellow fine crystalline powder . It is soluble in 1 M NH4OH (50 mg/ml), with heat as needed, yielding a clear to slightly hazy, colorless to faint yellow solution . Its melting point is 274-275 °C .

Scientific Research Applications

Chemotherapy and Viral Inhibition

6-Azauracil and its derivatives have been notably utilized in chemotherapy for cancer. These compounds inhibit various viruses, showcasing their broad-spectrum potential in medical applications. For instance, 6-azauracil has been employed as a chemotherapeutic agent for conditions like psoriasis, polyarthritis, and polycythemia vera. The placement of substituents at specific positions on the 6-azauracil molecule has been found to enhance its potency due to changes in pharmacokinetics and binding properties (Gulipalli et al., 1997).

Inhibition of Microbial Growth

Research has demonstrated the efficacy of 6-azauracil in preventing the reproduction of Trypanosoma equiperdum in mice, indicating its potential in controlling certain microbial infections. This effect is attributed to growth suppression without direct trypanocidal activity, highlighting a unique mechanism of action (Jaffe, 1961).

Tumor Induction and Reversal

In the field of oncology, 6-azauracil has been found to induce tumors at an early stage in certain plant hybrids, suggesting its role in studying tumorigenesis. Interestingly, this induction can be reversed by treatments with uracil and actinomycin D, offering insights into the complex interactions of these compounds in cellular processes (Buiatti, 1968).

Neurological Research

6-Azauracil has been associated with significant electroencephalographic and neurological changes in humans, particularly in the context of its experimental use as an anti-tumor agent. These changes, which include lethargy and sensory and motor abnormalities, have been crucial in understanding the drug's impact on the central nervous system (Wells et al., 1957).

Enzyme Inhibition

The compound has been identified as a noncompetitive inhibitor of certain enzymes, like gamma-aminobutyric acid (GABA)-transaminase in rodent and human brain extracts. This highlights its potential in neurological research and the study of neurotransmitter metabolism (Krooth et al., 1979).

Antimicrobial Properties

6-Azauracil non-nucleosides have shown marked inhibitory activity against various Gram-positive bacteria and the pathogenic fungus Candida albicans. This suggests its potential application in developing new antimicrobial agents (El‐Brollosy, 2008).

Genetic Studies

6-Azauracil has been used in genetic assays, particularly in studying transcription elongation in yeast. Its ability to deplete intracellular nucleotide pools makes it a valuable tool in this area of research (Reines, 2003).

Morphogenetic Research

Studies have shown that 6-azauracil can induce morphogenetic effects in certain strains of Drosophila melanogaster, indicating its utility in developmental biology research (Rizki & Rizki, 1965).

Safety And Hazards

6-Azauracil is toxic if swallowed and causes skin and eye irritation. It may cause respiratory irritation and is suspected of damaging the unborn child .

Future Directions

6-Azauracil has been widely used in investigations on modulation of transcription, especially in yeast models . Recent studies have shown that 6-Azauracil induces autophagy-mediated cell death in various human cancer cells, contributing to its antitumor effect . This opens up new avenues for the use of 6-Azauracil in cancer treatment.

properties

IUPAC Name

2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3N3O2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYSWLZOPCOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060042
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Azauracil

CAS RN

461-89-2
Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name Azauracil
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Record name 6-Azauracil
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Record name 1,2,4-Triazine-3,5(2H,4H)-dione
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Record name 6-AZAURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,780
Citations
JJ Jaffe, RE Handschumacher… - The Yale Journal of …, 1957 - ncbi.nlm.nih.gov
… On a molar basis, azauridine is from 10 to 20 times as active as 6-azauracil, and, in the … Production of 6-azauracil riboside by Eschericia coli growing in the presence of 6-azauracil. …
Number of citations: 70 www.ncbi.nlm.nih.gov
F Exinger, F Lacroute - Current genetics, 1992 - Springer
… 6-Azauracil (6-AU) is a well known growth inhibitor for many … uptake become resistant to 6-azauracil confirming the main … an increased sensitivity to 6-azauracil compared to wild-type …
Number of citations: 310 link.springer.com
T Kobayashi, Y Harada, T Suzuki… - The Journal of Physical …, 2008 - ACS Publications
Excited-state dynamics of 6-azauracil (6-AU) and sensitized singlet oxygen formation in acetonitrile solution with UV irradiation were investigated for the first time. In the transient …
Number of citations: 33 pubs.acs.org
J Chen, A Buonaugurio, O Dolgounitcheva… - The Journal of …, 2013 - ACS Publications
… “very-rare” tautomers of 6-azauracil anions were considered to determine whether any of these had been observed in the photoelectron spectrum of the 6-azauracil anion. Geometry …
Number of citations: 5 pubs.acs.org
RE Handschumacher, AD Welch - Cancer Research, 1956 - AACR
… 1In subsequent references to 6-azauracil, the name "azauracil" will be used. It should be … , NJ, for a generous supply of 6-azauracil. *Numbers expressed parenthetically following the …
Number of citations: 80 aacrjournals.org
RA Mitran, C Draghici, S Tomas - REVISTA DE CHIMIE, 2010 - academia.edu
… The interest shown toward 6-azauracil and its compounds … Our research has been aimed at obtaining some 6azauracil … of 5-bromo-6-azauracil with corresponding aromatic amines …
Number of citations: 3 www.academia.edu
P Singh, DJ Hodgson - Acta Crystallographica Section B: Structural …, 1974 - scripts.iucr.org
… We report here in detail the crystal and molecular structure of 6-azauracil. A preliminary account of this structure together with the structure of 6-azathymine has pre- viously appeared (…
Number of citations: 49 scripts.iucr.org
JP Gobbo, AC Borin… - The Journal of Physical …, 2011 - ACS Publications
… In this contribution, we investigate the photophysical relaxation mechanism of 6-azauracil with the … A comparison between the relaxation paths of 6-azauracil and uracil is also made. …
Number of citations: 34 pubs.acs.org
JS Swenton, JA Hyatt - Journal of the American Chemical Society, 1974 - ACS Publications
… Our interest in 6-azauracil and 6-azathymine photochemistry initially … Due to the low solubility of 6azauracil and 6-azathymine … Finally, we wish to note that these 6-azauracil adducts may …
Number of citations: 63 pubs.acs.org
J Jonáš, J Gut - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
… infrared spectra of uracil, 6-azauracil and some of their derivatives… The ultraviolet spectra of 6-azauracil and some of its … study the ultraviolet spectra of 6-azauracil and its derivatives and …
Number of citations: 15 cccc.uochb.cas.cz

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